molecular formula C30H38N6O12 B3026366 N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine CAS No. 958001-92-8

N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine

Cat. No. B3026366
CAS RN: 958001-92-8
M. Wt: 674.7 g/mol
InChI Key: IBRRXVTUFUKLDZ-TUFLPTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DNLD-AMC is a fluorogenic caspase-3 substrate. Upon enzymatic cleavage by caspase-3, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify caspase-3 activity. AMC displays excitation/emission maxima of 340-360 and 440-460 nm, respectively.

Scientific Research Applications

Caspase-3 Activity Assays

Ac-DNLD-AMC is widely used as a substrate to measure caspase-3 activity. When caspase-3 cleaves Ac-DNLD-AMC, it releases 7-amino-4-methylcoumarin (AMC), which fluoresces. Researchers can quantify caspase-3 activity by monitoring the fluorescence signal. This assay is crucial for studying apoptosis, cell death, and caspase-related pathways .

Drug Screening and Development

Pharmaceutical researchers utilize Ac-DNLD-AMC in high-throughput screening assays to identify potential caspase-3 inhibitors. By assessing how different compounds affect the cleavage of Ac-DNLD-AMC, scientists can discover novel drug candidates for treating diseases associated with dysregulated apoptosis .

Cancer Research

Given caspase-3’s role in apoptosis, Ac-DNLD-AMC is valuable in cancer studies. Researchers investigate caspase-3 activation in tumor cells, assessing its impact on cell survival and response to chemotherapy. The compound helps identify potential therapeutic targets and evaluate drug efficacy .

Neurodegenerative Diseases

Neurodegenerative disorders involve abnormal cell death. Ac-DNLD-AMC assists in understanding caspase-3-mediated neuronal apoptosis. Researchers explore its relevance in conditions like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .

Inflammation and Immune Responses

Caspase-3 plays a role in immune cell homeostasis and inflammation. Ac-DNLD-AMC enables the study of caspase-3 activation during immune responses, including T-cell activation, cytokine production, and lymphocyte survival .

Cellular Stress and Signaling Pathways

Researchers investigate how cellular stressors (such as oxidative stress or endoplasmic reticulum stress) impact caspase-3 activity. Ac-DNLD-AMC provides a sensitive readout for assessing stress-induced changes in caspase-3 levels .

properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRRXVTUFUKLDZ-TUFLPTIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Reactant of Route 2
Reactant of Route 2
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Reactant of Route 3
Reactant of Route 3
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Reactant of Route 4
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Reactant of Route 5
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine
Reactant of Route 6
N-acetyl-L-alpha-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alpha-asparagine

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